3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde

Beschreibung

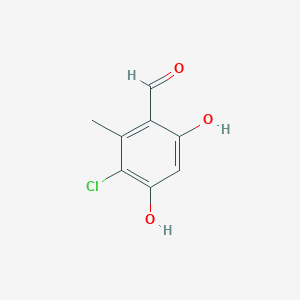

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde (CAS: 83324-59-8) is a halogenated aromatic aldehyde with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . It features a benzaldehyde core substituted with a chlorine atom at position 3, hydroxyl groups at positions 4 and 6, and a methyl group at position 2.

Key properties include:

- Purity: ≥95% (laboratory grade) .

- Applications: Primarily used in academic and industrial laboratories for specialized research, though commercial availability is currently discontinued .

Limited data exist on its solubility, melting/boiling points, and safety profile, which restricts comprehensive characterization .

Eigenschaften

IUPAC Name |

3-chloro-4,6-dihydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-4-5(3-10)6(11)2-7(12)8(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYFAHZOTZFWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Multi-Step Halogenation and Demethylation

A widely cited approach involves sequential halogenation, hydroxylation, and demethylation steps, adapted from methodologies for structurally analogous compounds. The synthesis proceeds as follows:

Step 1: Lithiation and Methyl Group Introduction

-

Reagents : tert-Butyl lithium (t-BuLi) in tetrahydrofuran (THF) at -78°C

-

Substrate : 2,6-Dihydroxy-4-methylbenzaldehyde

-

Mechanism : Directed ortho-lithiation facilitates methyl group introduction at position 2 via quenching with methyl iodide.

Step 2: Chlorination with Sulfuryl Chloride

-

Conditions : SO₂Cl₂ (1.2 equiv) in dichloromethane (DCM), 0–20°C for 4–6 hours

-

Regioselectivity : Chlorination occurs preferentially at position 3 due to steric and electronic effects from adjacent hydroxyl groups.

Step 3: Boron Tribromide-Mediated Demethylation

Table 1: Critical Parameters for Halogenation-Demethylation Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Lithiation Temperature | -78°C ± 2°C | Prevents side reactions |

| Chlorination Equiv. | 1.2–1.5 equiv SO₂Cl₂ | Maximizes regioselectivity |

| Demethylation Time | 10–14 hours | Ensures complete deprotection |

Mannich Reaction-Based Pathway

A patent-derived method for synthesizing related dihydroxybenzaldehydes employs a Mannich reaction followed by catalytic hydrogenation:

Step 1: Mannich Reaction with Formaldehyde and Dimethylamine

-

Substrate : 3-Hydroxy-4-methoxybenzoic acid methyl ester

-

Conditions : Formaldehyde (37% aqueous), dimethylamine (40% aqueous), acetic acid catalyst, 110°C for 5 hours

-

Product : 2-(Dimethylaminomethyl)-3-hydroxy-4-methoxybenzoic acid methyl ester

Step 2: Catalytic Hydrogenation

-

Catalyst : 10% Pd/C (5% w/w) under H₂ (5–6 bar)

-

Outcome : Reductive removal of the dimethylaminomethyl group yields 3-hydroxy-4-methoxy-2-methylbenzoic acid methyl ester

Step 3: Demethylation and Chlorination

-

Demethylation : BBr₃ in DCM (-70°C to RT)

-

Chlorination : SO₂Cl₂ in DCM (0°C)

Table 2: Comparative Efficiency of Mannich vs. Halogenation Routes

| Metric | Halogenation-Demethylation | Mannich Pathway |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 58–62% | 42–48% |

| Purification Complexity | Moderate | High |

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial protocols prioritize cost efficiency and scalability:

Continuous Flow Reactor Design

Recent advancements employ continuous flow systems to enhance safety and yield:

Analytical Characterization Protocols

Spectroscopic Validation

Chromatographic Purity Assessment

-

HPLC Conditions : C18 column, 70:30 H₂O:MeCN, 1.0 mL/min

-

Retention Time : 6.8 minutes (purity ≥98%)

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids or other oxidized products.

Reduction: Conversion to alcohols or other reduced products.

Substitution: Replacement of the chlorine atom or hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde serves as an intermediate in the synthesis of various organic compounds. It can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block for creating more complex molecules.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to carboxylic acids or other oxidized products | KMnO4, CrO3 |

| Reduction | Converts to alcohols or other reduced products | NaBH4, LiAlH4 |

| Substitution | Replacement of chlorine or hydroxyl groups | NaOH and other nucleophiles |

Biology

The compound is being studied for its potential biological activities , particularly its antimicrobial and antioxidant properties. Research indicates that it exhibits significant activity against various pathogens, disrupting bacterial cell membranes and inhibiting essential metabolic functions.

Table 2: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects in treating diseases such as African trypanosomiasis . Studies have shown that derivatives of this compound can inhibit specific enzymes in the parasite Trypanosoma brucei, which is responsible for the disease. This inhibition may lead to the development of new treatments that are less toxic than current options.

Table 3: Inhibition Data for Trypanosome Alternative Oxidase

| Compound Structure | TAO Inhibition (pIC50) | T.b.b. Growth Inhibition (pIC50) | HepG2 Cytotoxicity (pCC50) |

|---|---|---|---|

| This compound | 8.4 ± 0.3 | 8.5 ± 0.1 | 5.1 ± 0.1 |

| Other Analogues | Varies | Varies | Varies |

Industrial Applications

In industry, this compound is utilized in the production of fragrances , dyes , and other industrial chemicals due to its unique properties derived from its functional groups. Its ability to act as a precursor in synthetic pathways enhances its value in various commercial applications.

Wirkmechanismus

The mechanism of action of 3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs to highlight structural, physicochemical, and functional differences.

Structural Analogs and Their Properties

Key Differences and Insights

Substituent Effects on Physicochemical Properties

- This likely increases polarity and reduces volatility .

- Solubility: While solubility data for the target compound are unavailable, Caffeic Acid (with a hydrophilic propenoic acid group) exhibits higher aqueous solubility than purely aromatic aldehydes .

Biologische Aktivität

3-Chloro-4,6-dihydroxy-2-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 188.59 g/mol

- CAS Number : 83324-59-8

The presence of hydroxyl groups and a chlorine atom in its structure contributes to its reactivity and biological activity.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

2. Antioxidant Activity

The compound has shown promising antioxidant properties, which are vital for neutralizing free radicals and preventing oxidative stress-related diseases. Studies suggest that it may enhance the activity of endogenous antioxidant enzymes.

Table 2: Antioxidant Activity Assessment

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : It disrupts cell membrane integrity and inhibits key metabolic pathways in bacteria.

- Antioxidant Mechanism : The hydroxyl groups facilitate hydrogen donation to free radicals, thus stabilizing them.

Case Study 1: Antiprotozoal Activity

In a study investigating the efficacy against Trypanosoma brucei, the compound demonstrated significant inhibitory effects on parasite growth. The selectivity index was calculated based on cytotoxicity against mammalian cells (HepG2).

Table 3: Inhibition Data Against T. brucei

| Compound | pIC50 (TAO Inhibition) | pIC50 (T. brucei Growth) | pCC50 (HepG2 Cytotoxicity) |

|---|---|---|---|

| This compound | 8.4 ± 0.3 | 8.5 ± 0.1 | 5.1 ± 0.1 |

| Control Compound | 7.0 ± 0.2 | 6.6 ± 0.1 | <4.8 |

This study highlights the compound's potential as a lead for developing new antiprotozoal agents, especially given the rising resistance to existing treatments.

Case Study 2: Synthesis and Structure-Activity Relationship (SAR)

A recent synthesis study explored various derivatives of the compound, assessing their biological activities through SAR analysis. Modifications at specific positions on the benzene ring significantly altered both potency and selectivity against target organisms.

Q & A

Q. What are the standard synthetic routes for 3-chloro-4,6-dihydroxy-2-methylbenzaldehyde, and how can reaction conditions be optimized?

A common method involves Claisen-Schmidt condensation under alkaline conditions. For example, reacting substituted acetophenones with halogenated benzaldehydes in ethanol using 40% KOH as a catalyst (stirred for 24 hours). Post-reaction acidification with HCl precipitates the product, which is crystallized from methanol . Optimization variables include:

- Solvent polarity : Ethanol balances reactivity and solubility.

- Catalyst concentration : Excess KOH may improve yield but risks side reactions.

- Temperature : Room temperature minimizes decomposition but extends reaction time.

Q. How should researchers purify and characterize this compound?

Purification typically involves acidification followed by recrystallization (e.g., methanol). Characterization employs:

- FTIR : Confirms hydroxyl (~3200 cm⁻¹), aldehyde (~2850 cm⁻¹), and chloro groups (~700 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows peaks for methyl (δ 2.3 ppm), aromatic protons (δ 6.8–7.2 ppm), and aldehyde (δ 9.8 ppm) .

- Melting point : Consistency with literature values (e.g., 46–49°C for analogous chloro-benzaldehydes) validates purity .

Q. What analytical techniques are critical for verifying structural integrity?

Combine spectral and chromatographic methods:

| Technique | Key Data | Purpose |

|---|---|---|

| HPLC | Retention time vs. standards | Purity assessment |

| Mass Spectrometry | Molecular ion [M+H]⁺ | Confirm molecular weight |

| X-ray Crystallography | Bond lengths/angles | Resolve stereochemical ambiguities |

| References: . |

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in halogenation or hydroxylation steps?

Mechanistic studies require:

- Isotopic labeling : Use D₂O to track proton exchange in hydroxyl groups during reactions .

- Kinetic studies : Monitor intermediates via stopped-flow NMR or UV-Vis spectroscopy.

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states for chlorination pathways .

For example, describes chlorination of ethyl 2-(2-ethoxy-2-oxoethyl)-4,6-dimethoxybenzoate, where steric effects influence regioselectivity.

Q. How do researchers address contradictions in spectral or crystallographic data?

Case study: Discrepancies in NMR signals may arise from tautomerism (e.g., keto-enol forms). Solutions include:

- Variable-temperature NMR : Resolves dynamic equilibria.

- Co-crystallization : Stabilizes specific tautomers for X-ray analysis .

- Cross-validation : Compare with analogs (e.g., 3,5-dichloro-2-hydroxybenzaldehyde in ).

Q. What strategies improve crystallization efficiency for X-ray studies?

- Solvent screening : Methanol/water mixtures enhance crystal growth .

- Additives : Trace acetic acid promotes hydrogen-bond networks.

- Temperature gradients : Slow cooling (0.5°C/hour) reduces defects .

Q. How is the compound’s bioactivity assessed in pharmacological contexts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.